molecular formula C17H16FN5O4 B12629996 4-fluoro-2-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide

4-fluoro-2-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide

Cat. No.: B12629996
M. Wt: 373.3 g/mol
InChI Key: XTERJQOCLWDCMG-UHFFFAOYSA-N
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Description

4-fluoro-2-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: This step involves the reaction of an appropriate precursor with sodium azide and ammonium chloride under acidic conditions to form the tetrazole ring.

    Introduction of the Fluoro Group: The fluoro group is introduced via a nucleophilic substitution reaction using a suitable fluorinating agent.

    Coupling with Trimethoxyphenyl Group: The final step involves coupling the intermediate with 3,4,5-trimethoxyphenylamine under appropriate conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., temperature, solvent).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-fluoro-2-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: It is explored for use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-2-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes

Properties

Molecular Formula

C17H16FN5O4

Molecular Weight

373.3 g/mol

IUPAC Name

4-fluoro-2-(tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide

InChI

InChI=1S/C17H16FN5O4/c1-25-14-7-11(8-15(26-2)16(14)27-3)20-17(24)12-5-4-10(18)6-13(12)23-9-19-21-22-23/h4-9H,1-3H3,(H,20,24)

InChI Key

XTERJQOCLWDCMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(C=C(C=C2)F)N3C=NN=N3

Origin of Product

United States

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